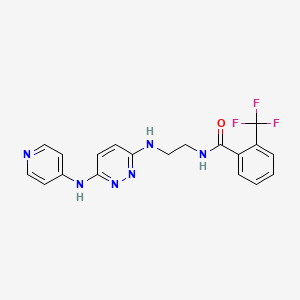
6,7-Bis(4-fluorophenyl)-2-sulfanylpteridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Bis(4-fluorophenyl)-2-sulfanylpteridin-4-ol is a synthetic compound belonging to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This particular compound is characterized by the presence of two 4-fluorophenyl groups and a sulfanyl group attached to the pteridine core
Preparation Methods
The synthesis of 6,7-Bis(4-fluorophenyl)-2-sulfanylpteridin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pteridine core: This can be achieved through the cyclization of appropriate precursors such as 2,4-diaminopyrimidine with glyoxal or its derivatives.
Introduction of 4-fluorophenyl groups: This step involves the use of 4-fluorobenzyl bromide in a nucleophilic substitution reaction to attach the 4-fluorophenyl groups to the pteridine core.
Addition of the sulfanyl group:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
6,7-Bis(4-fluorophenyl)-2-sulfanylpteridin-4-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pteridine core, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
6,7-Bis(4-fluorophenyl)-2-sulfanylpteridin-4-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6,7-Bis(4-fluorophenyl)-2-sulfanylpteridin-4-ol involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis and metabolism. The compound can inhibit these enzymes by binding to their active sites, thereby blocking their activity and leading to the disruption of essential cellular processes. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
6,7-Bis(4-fluorophenyl)-2-sulfanylpteridin-4-ol can be compared with other similar compounds, such as:
Erlotinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Gefitinib: Another quinazoline derivative with similar anticancer properties targeting EGFR.
Afatinib: A quinazoline-based tyrosine kinase inhibitor used in cancer therapy.
The uniqueness of this compound lies in its specific structural features, such as the presence of the sulfanyl group and the pteridine core, which may confer distinct biological activities and therapeutic potential compared to these other compounds.
Properties
IUPAC Name |
6,7-bis(4-fluorophenyl)-2-sulfanylidene-1H-pteridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F2N4OS/c19-11-5-1-9(2-6-11)13-14(10-3-7-12(20)8-4-10)22-16-15(21-13)17(25)24-18(26)23-16/h1-8H,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLHWTQVXYSVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(NC(=S)NC3=O)N=C2C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B2654896.png)


![Benzyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2654901.png)
![2-ethyl-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2654902.png)

![2-{5-[3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetohydrazide](/img/structure/B2654905.png)
![N-Methyl-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2654908.png)




